N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 151252-80-1
VCID: VC20747039
InChI: InChI=1S/C12H13N3O/c1-10(11-5-3-2-4-6-11)14-12(16)15-8-7-13-9-15/h2-10H,1H3,(H,14,16)/t10-/m0/s1
SMILES: CC(C1=CC=CC=C1)NC(=O)N2C=CN=C2
Molecular Formula: C12H13N3O
Molecular Weight: 215.25 g/mol

N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide

CAS No.: 151252-80-1

Cat. No.: VC20747039

Molecular Formula: C12H13N3O

Molecular Weight: 215.25 g/mol

* For research use only. Not for human or veterinary use.

N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide - 151252-80-1

CAS No. 151252-80-1
Molecular Formula C12H13N3O
Molecular Weight 215.25 g/mol
IUPAC Name N-[(1S)-1-phenylethyl]imidazole-1-carboxamide
Standard InChI InChI=1S/C12H13N3O/c1-10(11-5-3-2-4-6-11)14-12(16)15-8-7-13-9-15/h2-10H,1H3,(H,14,16)/t10-/m0/s1
Standard InChI Key LBUGXHLSGRNSOZ-JTQLQIEISA-N
Isomeric SMILES C[C@@H](C1=CC=CC=C1)NC(=O)N2C=CN=C2
SMILES CC(C1=CC=CC=C1)NC(=O)N2C=CN=C2
Canonical SMILES CC(C1=CC=CC=C1)NC(=O)N2C=CN=C2

Chemical Identity and Structural Characteristics

N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide is an organic compound characterized by an imidazole moiety linked to a phenylethyl group through a carboxamide bridge. The compound features the following key identifiers:

  • CAS Registry Number: 151252-80-1

  • Molecular Formula: C12H13N3O

  • Molecular Weight: 215.25 g/mol

  • MDL Number: MFCD04039663

The compound's structure consists of an imidazole ring with a carboxamide group attached at the 1-position, which is further connected to an (S)-(-)-1-phenylethyl group. The (S)-(-) configuration indicates the specific stereochemistry at the chiral center, which is critical for its potential biological activities and applications in asymmetric synthesis.

Nomenclature and Synonyms

The compound is known by several names in scientific literature:

  • N-[(S)-(-)-1-PHENYLETHYL]IMIDAZOLE-1-CARBOXAMIDE (primary name)

  • (S)-N-(1-Phenylethyl)-1H-imidazole-1-carboxamide

  • 1H-Imidazole-1-carboxamide, N-(1-phenylethyl)-, (S)- (9CI)

Physical and Chemical Properties

Physical State and Appearance

Based on available data, N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide appears as a clear liquid at standard conditions . This physical state may impact its handling, storage, and application in various research settings.

Chemical Properties

As an imidazole derivative, N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide likely exhibits properties characteristic of imidazoles, including:

  • Weak basicity due to the imidazole nitrogen

  • Potential for hydrogen bonding through the carboxamide group

  • Chiral properties conferred by the (S)-(-)-1-phenylethyl moiety

ManufacturerProduct NumberPackage SizePrice (USD)Purity
TRCP320930500 mg$70.00Not specified
TRCP3209301 g$120.00Not specified
American Custom Chemicals CorporationCCH0006103500 mg$359.1095.00%
American Custom Chemicals CorporationCCH00061031 g$704.5595.00%
Medical Isotopes, Inc.130325 g$1,880.00Not specified

The significant price variations among suppliers may reflect differences in synthesis methods, purity levels, or market positioning strategies. Researchers should consider both cost and quality factors when sourcing this compound for experimental work.

Supplier Specifications

Different suppliers may offer the compound with varying specifications:

  • Chemlyte Solutions: Provides the compound with 99.0% assay, in liquid form

  • Dayang Chem (Hangzhou) Co., Ltd.: Offers the compound with a minimum assay of 98%

  • BOC Sciences: Supplies the compound with 97% purity as a clear liquid

Applications and Research Significance

Research and Development Applications

N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide primarily serves as an important intermediate and raw material in organic synthesis and pharmaceutical research . The compound's chiral nature may make it particularly valuable in:

  • Asymmetric synthesis of complex molecules

  • Development of chiral catalysts

  • Pharmaceutical research exploring structure-activity relationships

Related Compounds and Structural Analogs

Structural Relationship to Known Bioactive Compounds

The search results indicate a structural relationship between N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide and 1-((1R)-1-phenylethyl)-1H-imidazole-5-carboxylic acid (also known as desethyl-etomidate) . The latter is related to etomidate, an intravenous anesthetic agent, suggesting potential pharmacological significance for our target compound.

The key differences between these compounds include:

  • Carboxamide vs. carboxylic acid functional group

  • (S) vs. (R) stereochemistry at the chiral center

  • Different positions of attachment to the imidazole ring

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